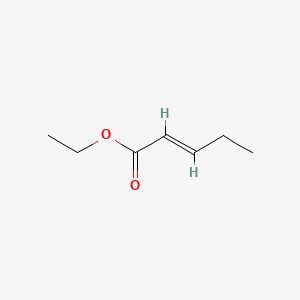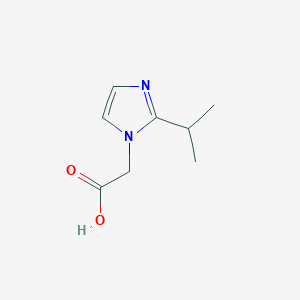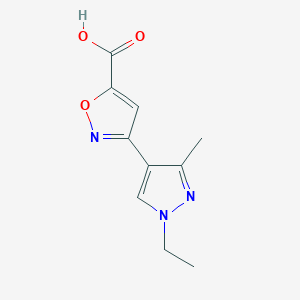
N-Hydroxypropionamidine
Overview
Description
N-Hydroxypropionamidine is an organic compound with the chemical formula C3H8N2O . It is primarily used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, N-Hydroxy peptides, which are related compounds, can be prepared on solid support . This involves a process known as peptide backbone amide substitution, which can dramatically alter the conformational and physicochemical properties of native sequences .Physical and Chemical Properties Analysis
This compound has a molecular weight of 88.11 . It has a boiling point of 205.1±23.0 ℃ at 760 mmHg and a density of 1.1±0.1 g/cm3 .Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as primary carboxylic acid amides
Mode of Action
As a primary carboxylic acid amide, it may interact with various biological targets, leading to changes in cellular processes . .
Biochemical Pathways
The biochemical pathways affected by N-Hydroxypropionamidine are currently unknown. Given its structural similarity to other primary carboxylic acid amides, it might be involved in similar biochemical pathways . .
Pharmacokinetics
Its predicted properties include a boiling point of 132.8±23.0 °C and a density of 1.12±0.1 g/cm3 . It is slightly soluble in water and is sensitive to moisture . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C due to its sensitivity to moisture . .
Biochemical Analysis
Biochemical Properties
N-Hydroxypropionamidine plays a significant role in biochemical reactions, particularly those catalyzed by flavin-dependent N-hydroxylating enzymes. These enzymes are involved in the production of secondary metabolites, such as siderophores and antimicrobial agents . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of oxygen to form N-O functional groups. The nature of these interactions is primarily based on the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins. For instance, this compound can alter the expression of genes involved in detoxification metabolism, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with flavin-dependent N-hydroxylating enzymes. These enzymes activate molecular oxygen and transfer it to this compound, resulting in the formation of N-O functional groups. This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to interact with nitrogen-bearing secondary metabolites is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular processes, particularly those related to gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical reactions without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate the formation of N-O functional groups. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in detoxification metabolism is particularly noteworthy, as it helps in the formation of nitrogen-bearing secondary metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, impacting its biochemical activity. The transport and distribution of this compound are crucial for its function in various biochemical reactions .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with specific enzymes and proteins involved in biochemical reactions . The presence of this compound in particular subcellular compartments can enhance its effectiveness in facilitating the formation of N-O functional groups.
Properties
IUPAC Name |
N'-hydroxypropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZPCFQNZGINRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424857 | |
| Record name | N-Hydroxypropionamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29335-36-2 | |
| Record name | N-Hydroxypropionamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-hydroxypropanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




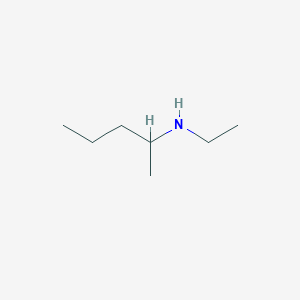



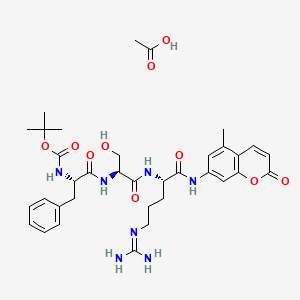
![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)

